Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)-
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Overview
Description
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- is a compound known for its significant pharmacological properties. It is an orally active antagonist of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) induced responses . This compound is part of a class of leukotriene receptor antagonists, which are used to manage conditions like asthma and allergic rhinitis by blocking the action of leukotrienes, substances in the body that cause inflammation and constriction of airways .
Preparation Methods
The synthesis of Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- involves several steps. One common synthetic route includes the reaction of 2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- involves its binding to leukotriene receptors, specifically LTD4 and LTE4 receptors . By blocking these receptors, the compound prevents leukotrienes from exerting their effects, which include bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells . This action helps to reduce inflammation and improve airflow in conditions like asthma .
Comparison with Similar Compounds
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- is unique compared to other leukotriene receptor antagonists due to its specific structure and binding affinity . Similar compounds include:
Montelukast: A widely used leukotriene receptor antagonist with a different chemical structure but similar therapeutic effects.
Zafirlukast: Another leukotriene receptor antagonist with a different structure and pharmacological profile.
These compounds share the common feature of blocking leukotriene receptors but differ in their chemical structures, pharmacokinetics, and specific applications .
Properties
CAS No. |
106627-21-8 |
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Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-[2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16N4O3/c1-3-4-10-11(20-7-12-14-16-17-15-12)6-5-9(8(2)18)13(10)19/h5-6,19H,3-4,7H2,1-2H3,(H,14,15,16,17) |
InChI Key |
GOWOVUCMDUGQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=NNN=N2 |
Origin of Product |
United States |
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